N-[2-(2,3-dimethylphenoxy)ethyl]acetamide
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Applications
Anticonvulsant Activity : N-[2-(2,6-dimethylphenoxy)ethyl]acetamide derivatives have shown promising anticonvulsant activity. A particular compound exhibited effective protection in mice against electrically induced seizures and enhanced the seizure threshold by inhibiting voltage-gated sodium currents and potentiating the GABA effect (Pękala et al., 2011).
Synthetic Methodology Improvement : An efficient synthesis process for N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a related compound, has been developed. This improved method, which includes steps like reduction, acetylation, and ethylation, is simpler, safer, and more suitable for scale-up production (Gong Fenga, 2007).
Potential Pesticides : N-derivatives of related compounds have been characterized as potential pesticides. These include various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which were studied using X-ray powder diffraction (Olszewska et al., 2011).
Biological and Chemical Analysis
Anticancer Drug Synthesis : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and analyzed for its anticancer activity through in silico modeling targeting the VEGFr receptor. This compound crystallizes in the orthorhombic crystal system (Sharma et al., 2018).
Enantioseparation of Anticonvulsant Drugs : A method was developed for determining the enantiomeric purity of 2,6-dimethylphenoxyacetyl derivatives, known for their anticonvulsant activity. This involves a chiral stationary phase and mass spectrometric analysis (Walczak et al., 2014).
Antibacterial and Enzyme Inhibition Studies : N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides were synthesized and shown to possess antibacterial and anti-enzymatic activities, highlighting the potential for medicinal applications (Aziz‐ur‐Rehman et al., 2014).
Miscellaneous Applications
Spectral Analysis and Pharmacology : Synthesized N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides were studied for their antibiotic effects and lipoxygenase activity, showing significant potential in these areas (Rasool et al., 2016).
Herbicide Efficacy : The influence of acetamide herbicides on the efficacy of CGA-43089 in grain sorghum was studied, revealing interactions between these compounds that could influence agricultural practices (Simkins et al., 1980).
Metabolism in Human and Rat Liver : Comparative metabolism of chloroacetamide herbicides and certain metabolites in human and rat liver microsomes was studied, providing insights into the biotransformation of these compounds (Coleman et al., 2000).
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-12(10(9)2)15-8-7-13-11(3)14/h4-6H,7-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNFMULEDPIXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCNC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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